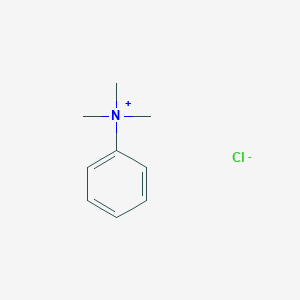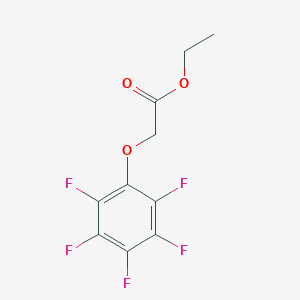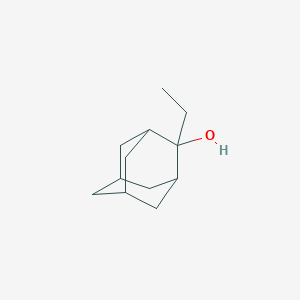
2-Ethyl-2-adamantanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of adamantane derivatives, including 2-Ethyl-2-adamantanol, often involves complex organic reactions. For instance, adamantane derivatives have been constructed via a one-pot reaction from cyclohexanone derivatives, showcasing a method for building the adamantane framework from simpler precursors (Takagi et al., 2005). Another synthesis method involves transforming 1-Ethyl-2-adamantanon into more complex adamantane structures, emphasizing the versatility of these molecules (Lenoir et al., 1980).
Molecular Structure Analysis
The molecular structure of this compound, like other adamantane derivatives, is characterized by a highly hindered, cage-like framework. This structure is known for its steric hindrance and unique bond angles, which significantly influence the compound's reactivity and interactions (Lenoir et al., 1980).
Chemical Reactions and Properties
Adamantane derivatives participate in a variety of chemical reactions, leveraging their unique structure for novel applications. For example, ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates have been synthesized from reactions involving adamantane series amines (D'yachenko et al., 2019). These reactions highlight the reactivity of the adamantane core and its derivatives in forming complex organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthese ungesättigter Adamantanderivate
2-Ethyl-2-adamantanol: dient als Vorläufer bei der Synthese ungesättigter Adamantanderivate . Diese Derivate sind entscheidend für die Herstellung neuartiger Materialien mit verbesserter thermischer Stabilität und möglicher Verwendung in energiereichen Brennstoffen, bioaktiven Verbindungen und Pharmazeutika .
Medizinische Chemie
In der medizinischen Chemie wird This compound aufgrund seiner einzigartigen strukturellen und biologischen Eigenschaften verwendet. Es ist an der Synthese von Adamantan-basierten Verbindungen beteiligt, die vielversprechend für die Behandlung verschiedener Krankheiten sind . Seine Rolle im Wirkstoffdesign ist bedeutsam, da die Adamantan-Einheit die pharmakokinetischen Eigenschaften verbessern kann .
Materialwissenschaften
This compound: trägt zur Entwicklung neuer Materialien bei, darunter Polymere und Nanomaterialien . Sein robuster Adamantankern kann die Haltbarkeit und Langlebigkeit von Materialien verbessern, was ihn für fortschrittliche technische Anwendungen wertvoll macht.
Nanotechnologie
In der Nanotechnologie kann This compound verwendet werden, um diamantähnliche Strukturen zu erzeugen, die als Diamantanoid bekannt sind . Diese Strukturen haben potentielle Anwendungen bei der Herstellung von Nanobauteilen und Materialien mit einzigartigen elektronischen Eigenschaften für den Einsatz in Elektronik und Photonik.
Industrielle Prozesse
This compound: ist an verschiedenen industriellen Prozessen beteiligt, darunter die Synthese von Spezialchemikalien und Zwischenprodukten . Seine chemische Stabilität und Reaktivität machen ihn zu einem wertvollen Bestandteil in komplexen chemischen Synthesen.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Ethyl-2-adamantanol are not mentioned in the search results, research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is a promising field. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Eigenschaften
IUPAC Name |
2-ethyladamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBKBLFRGDNIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402878 | |
| Record name | 2-Ethyl-2-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14648-57-8 | |
| Record name | 2-Ethyl-2-adamantanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


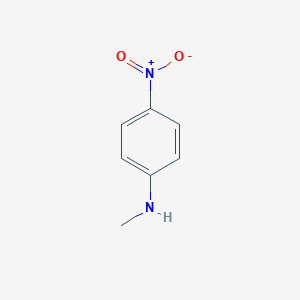
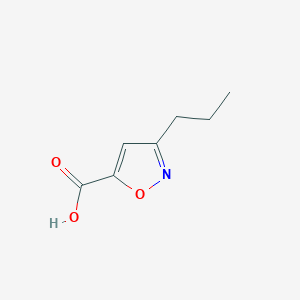

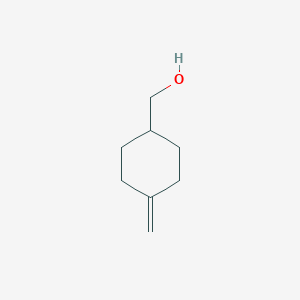


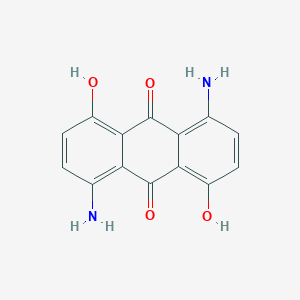
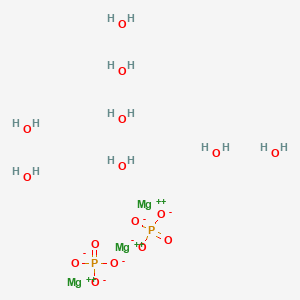
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

